1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-
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Overview
Description
- The compound’s structure consists of a benzimidazole ring fused with a hydroxymethyl group.
- It has a molecular weight of approximately 162.19 g/mol and a boiling point of 389.17 °C.
- Its chemical structure is represented as follows:
C9H10N2O
1H-1,3-Benzimidazole-2-methanol, 1-[2-(2,4-dimethylphenoxy)ethyl]-alpha-ethyl-: is a chemical compound with the molecular formula CHNO
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of N-methyl-1,2-phenylenediamine with tartaric acid in a 4N HCl aqueous solution, followed by vacuum filtration and pH adjustment with NHOH to obtain the desired product.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar synthetic steps.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. Detailed analysis requires further investigation.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of other organic molecules.
Biology: It may have applications in drug discovery due to its structural features.
Medicine: Research explores its potential as a therapeutic agent.
Industry: It could find use in specialty chemicals or materials.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a comparison with structurally related compounds.
Similar Compounds: Some related compounds include
Remember that this compound’s properties and applications are subject to ongoing research, and further investigations are necessary to fully understand its potential
Properties
Molecular Formula |
C20H24N2O2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C20H24N2O2/c1-4-18(23)20-21-16-7-5-6-8-17(16)22(20)11-12-24-19-10-9-14(2)13-15(19)3/h5-10,13,18,23H,4,11-12H2,1-3H3 |
InChI Key |
CTTJIBHXEKHLJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=C(C=C(C=C3)C)C)O |
Origin of Product |
United States |
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